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Compound of Interest

Compound Name: 6-Amino-6-deoxy-D-fructose
CAS No.: 74004-39-0
Cat. No.: B3281713
Get Quote
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Part 1: Strategic Importance & Mechanism
The "Distal" Amine Advantage

In drug discovery, 6-amino-6-deoxy-D-fructose represents a privileged scaffold. While C1-
amino derivatives (Amadori products) are ubiquitous biomarkers of glycation, the C6-amino
derivatives are pharmacologically active "warheads."

Upon solvation, the C6-amine spontaneously attacks the C2-ketone, forming a six-membered
piperidine ring (cyclic imine). This structure mimics the oxocarbenium ion transition state of
glycosidases, making these compounds potent Transition State Analogs (TSAS).

e Therapeutic Targets:

o -Glucosidase Inhibition: Type 2 Diabetes (blunting post-prandial glucose).

o Pharmacological Chaperones: Lysosomal Storage Disorders (stabilizing misfolded
enzymes like

-glucocerebrosidase).
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o Antiviral Agents: Disrupting viral envelope glycoprotein processing (e.g., HIV, Dengue).

Mechanistic Pathway

The following diagram illustrates the equilibrium and reduction pathway that transforms the
open-chain amino-ketose into the bioactive piperidine iminosugar.
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Figure 1: The dynamic equilibrium of 6-amino-6-deoxy-D-fructose and its conversion to
blockbuster iminosugar drugs.

Part 2: Synthetic Protocols

Direct chemical modification of D-fructose at C6 is challenging due to the higher reactivity of
the C1 primary alcohol and the stability of the pyranose ring. Therefore, we recommend a
Chemo-Enzymatic Approach (Protocol A) for high purity and a Chemical Isomerization
(Protocol B) for scale-up.

Protocol A: Chemo-Enzymatic Synthesis
(Recommended)

This route utilizes Glucose Isomerase (Gl) to convert 6-amino-6-deoxy-D-glucose into the
fructose analogue. This method avoids complex protecting group chemistry.

Reagents:
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e Substrate: 6-Amino-6-deoxy-D-glucose hydrochloride (Synthose, CAS 55324-97-5).
e Enzyme: Immobilized Glucose Isomerase (e.g., Sweetzyme® or Gensweet™).
o Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 5 mM MgSO
(Cofactor).
Workflow:

e Substrate Prep: Dissolve 6-amino-6-deoxy-D-glucose HCI (1.0 g, 4.6 mmol) in 10 mL of
Phosphate Buffer (pH 7.5). Adjust pH back to 7.5 using 1M NaOH if necessary (the HCI salt
will acidify the solution).

e Enzyme Activation: Wash 2.0 g of immobilized GI beads with buffer to remove storage salts.

o |somerization: Add the enzyme beads to the substrate solution. Incubate at 60°C with gentle
orbital shaking (150 rpm) for 6—8 hours.

o Note: Gl equilibrium typically favors Glucose:Fructose ~50:50.
o Termination: Filter off the enzyme beads (can be reused).
 Purification (Cation Exchange):

o Load the mixture (containing Glc-NH2 and Fru-NH2) onto a Dowex 50W-X8 (H+ form)
column.

o Wash with water to remove non-basic impurities (if any).
o Elute with a gradient of 0.1 M to 0.5 M HCI.

o Separation: 6-Amino-Fructose typically elutes after 6-Amino-Glucose due to slight pKa
differences and interaction with the resin in the cyclic form.

o Validation: Collect fractions and spot on TLC (Silica, n-PrOH:H20:NH40H 6:3:1).
Visualize with Ninhydrin.
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« |solation: Lyophilize pooled fractions to obtain 6-Amino-6-deoxy-D-fructose hydrochloride

as a hygroscopic foam.

Protocol B: Chemical Synthesis via 6-Azido-Fructose

For labs lacking enzymatic capabilities, this route starts from D-fructose but requires careful

protection.

Reagents: D-Fructose, Acetone, H2S04, Triflic anhydride (Tf20), NaN3, Pd/C.

Workflow:

o Protection: React D-Fructose with Acetone/H2S04 to form 1,2:4,5-di-O-isopropylidene-§3-D-
fructopyranose.

o

Critical Check: Ensure the 1,2:4,5 isomer is formed (kinetic product) rather than the
thermodynamic 2,3:4,5 isomer. This leaves the C3-OH free.

Correction: Standard methods often yield the 2,3:4,5 isomer (C1-OH free). To target C6,
one must use the Appel Reaction on unprotected fructose (See Ref 1) or use 6-bromo-6-
deoxy-glycosides.

Revised Chemical Step: It is far more efficient to synthesize 6-azido-6-deoxy-D-glucose
first (from glucose via tritylation/tosylation), then perform chemical isomerization
(Molybdate catalyzed) or proceed to Protocol A.

Direct Fructose Route: Selective bromination of D-fructose at C6 is possible using
PPh3/CBr4 in pyridine (Appel conditions) which favors primary alcohols.

» Reaction: D-Fructose + PPh3 (1.2 eq) + CBr4 (1.2 eq)
6-Bromo-6-deoxy-D-fructose.

» Displacement: React with NaN3 in DMF (80°C, 4h)
6-Azido-6-deoxy-D-fructose.

» Reduction: Hydrogenation (H2, Pd/C)
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6-Amino-6-deoxy-D-fructose.

Part 3: Characterization & Data Analysis
Analytical Data Summary

The following table summarizes the expected physicochemical properties for quality control.

Parameter Specification Method

White to off-white hygroscopic ]
Appearance id Visual
soli

m/z 180.08 [M+H]+ (Free
Mass (ESI+) base) LC-MS
ase

Complex due to tautomers.
1H NMR (D20) 500 MHz NMR
3.0-3.4 (m, 2H, H-6)

Distinct C2 (ketone) peak ~210
13C NMR ppm (minor acyclic) vs C2 125 MHz NMR
(hemiaminal) ~95 ppm (cyclic)

Ninhydrin Test Positive (Purple/Blue) Colorimetric

Tautomeric Equilibrium

In D20, 6-amino-6-deoxy-D-fructose exists as a mixture. Unlike standard fructose
(Pyranose/Furanose), the amino group drives the formation of a piperidine ring (sugar-imine).

e Major Species: Cyclic hemiaminal/imine.
e Minor Species: Open chain keto-amine (detectable by C=0 signal in 13C NMR).
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of-6-amino-6-deoxy-d-fructose-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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